3-Ethoxy-1,2,4-oxadiazol-5-amine

Physicochemical profiling Purification design Distillation parameters

Lead optimization often stalls when a 1,2,4-oxadiazole bioisostere with the right balance of permeability and solubility is needed. 3-Ethoxy-1,2,4-oxadiazol-5-amine (CAS 154020-14-1) addresses this with XLogP3-AA of 0.5 and TPSA of 74.2 Ų-polar enough to restrict CNS exposure yet permeable for oral absorption. • Non-interchangeable building block: ethoxy substituent provides 5 H-bond acceptors vs. 4 for 3-ethyl analog, enabling unique protein contacts. • Published synthesis with 79% isolated yield reduces procurement risk. • In stock in standard pack sizes (10-100 mg); bulk custom synthesis available on request.

Molecular Formula C4H7N3O2
Molecular Weight 129.12 g/mol
CAS No. 154020-14-1
Cat. No. B120253
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Ethoxy-1,2,4-oxadiazol-5-amine
CAS154020-14-1
Synonyms1,2,4-Oxadiazol-5-amine,3-ethoxy-(9CI)
Molecular FormulaC4H7N3O2
Molecular Weight129.12 g/mol
Structural Identifiers
SMILESCCOC1=NOC(=N1)N
InChIInChI=1S/C4H7N3O2/c1-2-8-4-6-3(5)9-7-4/h2H2,1H3,(H2,5,6,7)
InChIKeyVTTXAPXKPUPOSJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Ethoxy-1,2,4-oxadiazol-5-amine: Physicochemical and Synthetic Baseline


3-Ethoxy-1,2,4-oxadiazol-5-amine is a 1,2,4-oxadiazole heterocycle bearing an ethoxy substituent at position 3 and a free primary amine at position 5. Its predicted boiling point is 231.4 ± 23.0 °C, density 1.272 ± 0.06 g/cm³, and pKa 0.69 ± 0.50 . The 5-amino group serves as a versatile synthetic handle for further derivatization, while the 3-ethoxy group modulates electronic and lipophilic properties distinct from methyl, methoxy, or aryl congeners [1].

1 1,2,4-Oxadiazole bioisostere with documented hydrolytic stability across wide pH range
2 3-Ethoxy substituent provides distinct lipophilicity and hydrogen-bond acceptor balance
3 Non-interchangeable building block for medicinal and agrochemical lead optimization programs

Why 3-Ethoxy-1,2,4-oxadiazol-5-amine Cannot Be Freely Swapped with Analogs


The 1,2,4-oxadiazole core is a recognized bioisostere of ester and amide functionalities, but its physicochemical and pharmacological behavior is exquisitely sensitive to the nature of the C3 substituent [1]. Even among close analogs such as 3-methyl- or 3-methoxy-1,2,4-oxadiazol-5-amine, differences in electron-donating capacity, lipophilicity, and hydrogen-bonding potential alter boiling point, density, acid/base character, and ultimately reactivity in downstream synthetic transformations . Substituting the 3-ethoxy group for a smaller or electronically distinct group without quantitative justification risks compromising synthetic yield, purity profiles, or biological target engagement in structure–activity relationship (SAR) campaigns.

Changing the 3-substituent from ethoxy to methoxymethyl or ethyl can shift computed logP by over 1 log unit, potentially moving outside the preferred passive absorption window.
TPSA may vary significantly (>9 Ų) among 3-substituted analogs, altering predicted CNS-permeability classification and target tissue distribution assumptions.
Generic substitution without re-optimization of SAR or pharmacokinetic profiling risks loss of activity or unpredictable ADME behavior; each analog occupies a distinct property space.

Quantitative Differentiation from Closest Analogs


Lipophilicity Crossover vs. 3-(Methoxymethyl) Analog

The 3-ethoxy derivative exhibits a higher predicted boiling point (231.4 ± 23.0 °C) compared to the 3-methyl analog (228.8 ± 23.0 °C), reflecting the increased molecular weight and polarity imparted by the ethoxy oxygen . Although both predictions carry identical uncertainty ranges, the central estimate difference of +2.6 °C is consistent with the mass increment (30.0 Da) and can influence distillation cut points during purification.

LogP vs. Methoxymethyl Analog
Cross-study comparable
XLogP3-AA: 0.5 vs. –0.5
Δ = +1.0 log unit
Indicates placement within reported oral absorption logP range (0.5–3.5)
PubChem computed values; experimental logP may differ
Physicochemical profiling Purification design Distillation parameters

TPSA Divergence vs. 3-Ethyl Analog

The predicted density of 3-ethoxy-1,2,4-oxadiazol-5-amine is 1.272 ± 0.06 g/cm³, marginally lower than that of the 3-methyl analog (1.283 ± 0.06 g/cm³) . This –0.011 g/cm³ difference, though small, is directionally consistent with the greater free volume introduced by the ethoxy chain and may influence solute–solvent interactions in biphasic systems.

TPSA vs. 3-Ethyl Analog
Cross-study comparable
TPSA: 74.2 vs. 64.9 Ų
Δ = +9.3 Ų (14.3%)
Suggests peripheral restriction context in TPSA-based CNS-permeability models
Computed TPSA; experimental CNS penetration requires confirmation
Formulation development Density gradient Solubility parameter

Synthetic Accessibility and Documented Yield

The predicted pKa of 3-ethoxy-1,2,4-oxadiazol-5-amine is 0.69 ± 0.50, indicating very weak basicity of the oxadiazole ring nitrogen . In contrast, the 3-methyl analog is reported with a higher predicted pKa (approximately 1.5–2.0 based on structural analogs), although a directly comparable database value was not located. The extremely low pKa of the 3-ethoxy compound means it remains fully unprotonated across all physiologically and chromatographically relevant pH ranges (pH > 2), which simplifies reverse-phase HPLC method development and eliminates pH-dependent retention time shifts.

Synthetic Yield Benchmark
Class-level inference
79% isolated yield (lab scale)
Supports synthetic feasibility review; no direct comparator yield available
Single literature report; reproducibility may vary
Ionization state Salt screening Chromatographic method development

Synthetic Accessibility: Documented One-Step Route from N-Ethoxycarbonyl-N′-cyanoguanidine

A specific synthetic route to 5-amino-3-ethoxy-1,2,4-oxadiazole (compound 10) has been described via alkaline hydrolysis of 3-ethoxy-5-ureido-1,2,4-oxadiazole (5), which itself is obtained from N-ethoxycarbonyl-N′-cyanoguanidine and hydroxylamine hydrochloride in a ~1:1 ratio alongside a second product [1]. This documented pathway provides a defined starting point for process development, whereas many other 3-substituted-5-amino-1,2,4-oxadiazoles require de novo route design.

Synthetic methodology Building block availability Route scouting

Evidence-Driven Application Scenarios


Lead Optimization Requiring Intermediate Lipophilicity with Peripheral Restriction

When a 1,2,4-oxadiazole scaffold is required for SAR exploration, the 3-ethoxy variant offers a predicted boiling point of 231.4 °C and density of 1.272 g/cm³ , enabling reproducible purification by distillation or controlled extraction. Its very low pKa (0.69) ensures a single ionization state during HPLC purification, reducing method development variability .

Building Block Sourcing with Validated Synthetic Feasibility

The compound's consistently neutral ionization state across pH 2–12 (pKa 0.69) makes it an ideal retention-time marker for reverse-phase HPLC systems . Its distinct boiling point relative to 3-methyl and 3-methoxy analogs also allows it to serve as a system-suitability standard in GC analyses where baseline separation of oxadiazole congeners is critical.

Physicochemical Property-Driven Library Design

The published synthetic route from N-ethoxycarbonyl-N′-cyanoguanidine provides a validated entry point [1]. The free 5-amine serves as a handle for amide coupling, urea formation, or reductive amination, enabling parallel library synthesis of 3-ethoxy-oxadiazole derivatives for high-throughput screening.

Application
Selection Property
Validation Focus
Lead optimization with peripheral restriction
Balanced logP and elevated TPSA profile
Membrane permeability and CNS-exposure models
Building block sourcing with documented synthesis
Published synthetic yield precedent
Synthetic feasibility and scale-up reproducibility
Fragment library design with enhanced HBA
Higher hydrogen-bond acceptor count vs. alkyl analogs
Protein-ligand interaction and water-mediated contact models
Agrochemical lead with hydrolytic stability
Core hydrolytic stability across wide pH range
Environmental persistence and field-stability assays
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